

Application Note: Chromatographic Profiling of 6-Ethoxy-1H-indazol-3-ylamine

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Compound of Interest

Compound Name: 6-Ethoxy-1H-indazol-3-ylamine

CAS No.: 1394067-63-0

Cat. No.: B1403346

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Target Analyte: **6-Ethoxy-1H-indazol-3-ylamine** (CAS: 1394067-63-0) Application: Quality Control (QC) of Pharmaceutical Intermediates Techniques: HPLC-UV/MS (High-Performance Liquid Chromatography) & GC-MS (Gas Chromatography-Mass Spectrometry)

Introduction & Significance

6-Ethoxy-1H-indazol-3-ylamine is a pharmacologically significant scaffold, primarily utilized as a key building block in the synthesis of small-molecule kinase inhibitors, specifically targeting Syk (Spleen Tyrosine Kinase) [1]. The purity of this starting material is critical; impurities such as positional isomers (e.g., 4-ethoxy or 5-ethoxy analogs) or incomplete reaction byproducts (e.g., 6-ethoxy-1H-indazole) can propagate through the synthetic pathway, altering the potency and safety profile of the final drug candidate.

This guide provides two orthogonal methods for its analysis:

- HPLC-UV/MS: For purity assessment, impurity profiling, and quantification in aqueous/organic matrices.[1]
- GC-MS: For volatile impurity screening and structural confirmation via derivatization.[1]

Physicochemical Profile

Understanding the molecule's properties is the foundation of method development.[1] The 3-aminoindazole core presents amphoteric challenges—the primary amine is basic, while the indazole N-H is weakly acidic.[1]

| Property | Value (Estimated/Lit) | Implications for Analysis |
|--------------------------|---|---|
| Molecular Formula | C ₉ H ₁₁ N ₃ O | Monoisotopic Mass: 177.09 g/mol |
| Molecular Weight | 177.20 g/mol | Detectable by single quad MS (ESI+).[1] |
| pKa (3-NH ₂) | ~3.5 - 4.5 | Weakly basic; remains protonated at acidic pH.[1] |
| pKa (Indazole NH) | ~14 | Very weak acid; deprotonates only at very high pH.[1] |
| LogP | ~1.8 - 2.2 | Moderately lipophilic; suitable for Reverse Phase (RP) LC.[1] |
| Solubility | DMSO, Methanol, Ethanol | Poor water solubility; dissolve samples in MeOH or DMSO.[1] |

Protocol A: HPLC-UV/MS Analysis

Rationale: The primary amine group on the indazole ring can cause severe peak tailing on standard C18 columns due to interaction with residual silanols.[1] To mitigate this, we employ a High-pH Reverse Phase strategy.[1] High pH (pH > 9) ensures the amine is largely unprotonated, improving peak shape and loadability [2].[1]

Reagents & Materials[1][2]

- Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 μm) or Phenomenex Gemini NX-C18 (High pH resistant).[1]
- Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with NH₄OH).

- Mobile Phase B: Acetonitrile (HPLC Grade).[1]
- Diluent: 50:50 Methanol:Water.[1]

Instrument Parameters[1]

- Flow Rate: 1.0 mL/min[2]
- Injection Volume: 5 - 10 μ L
- Column Temperature: 35°C
- Detection (UV): 254 nm (Primary), 280 nm (Secondary).[1]
- Detection (MS): ESI Positive Mode.
 - Capillary Voltage: 3.5 kV[3]
 - Cone Voltage: 30 V (Optimized for $[M+H]^+ = 178.1$)
 - Source Temp: 120°C[1]

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|------------|------------------|------------------|------------------|
| 0.00 | 95 | 5 | Equilibration |
| 2.00 | 95 | 5 | Isocratic Hold |
| 12.00 | 10 | 90 | Linear Gradient |
| 15.00 | 10 | 90 | Wash |
| 15.10 | 95 | 5 | Re-equilibration |
| 20.00 | 95 | 5 | End of Run |

System Suitability Criteria

- Retention Time (RT): $\sim 7.5 \pm 0.2$ min (Dependent on exact column).[1]

- Tailing Factor: ≤ 1.3 (Critical for amino-indazoles).[1]
- Resolution: > 2.0 from nearest impurity.

Protocol B: GC-MS Analysis with Derivatization

Rationale: **6-Ethoxy-1H-indazol-3-ylamine** contains two active protons (primary amine $-NH_2$ and indazole ring $-NH$).[1] Direct injection into GC often leads to thermal degradation or adsorption in the inlet.[1] Silylation is required to replace these active hydrogens with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable [3].[1][4]

Derivatization Workflow[1][6][7]

- Weigh: 5 mg of sample into a 1.5 mL GC vial.
- Dissolve: Add 500 μ L of Anhydrous Pyridine.
- Reagent Addition: Add 100 μ L of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (catalyst).
- Incubate: Cap and heat at 60°C for 30 minutes.
- Cool: Allow to reach room temperature before injection.

Instrument Parameters[1]

- System: Agilent 7890/5977 (or equivalent).
- Column: HP-5ms Ultra Inert (30 m x 0.25 mm x 0.25 μ m).[1]
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Inlet: Split 20:1, 260°C.
- Transfer Line: 280°C.[1]

Temperature Program

- Initial: 100°C (Hold 1 min).

- Ramp: 20°C/min to 300°C.
- Final: 300°C (Hold 5 min).

Mass Spectral Interpretation (EI Source)

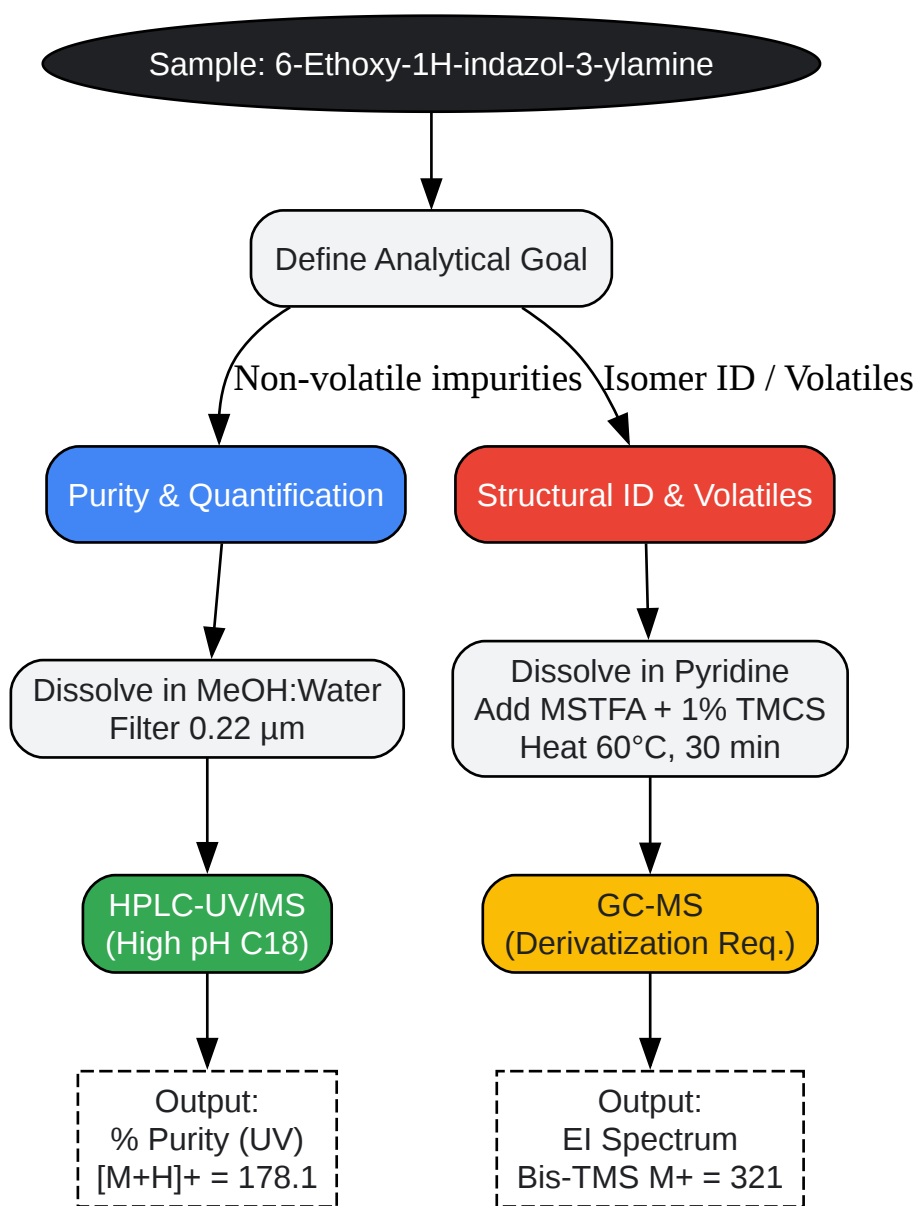
Upon derivatization, the molecule typically accepts two TMS groups (Bis-TMS derivative).[1]

- Target Mass (Bis-TMS): $177 + (2 \times 72) = 321$ m/z.[1]
- Key Fragments:
 - m/z 321 (M⁺): Molecular ion (often robust).[1]
 - m/z 306 (M - 15): Loss of methyl group from TMS.[1]
 - m/z 73: Trimethylsilyl cation (characteristic of TMS derivatives).[1]

Visual Workflows (Graphviz)

Workflow 1: Analytical Decision Matrix

This diagram illustrates the logic flow for selecting the appropriate method based on the analytical goal (Purity vs. Identification).

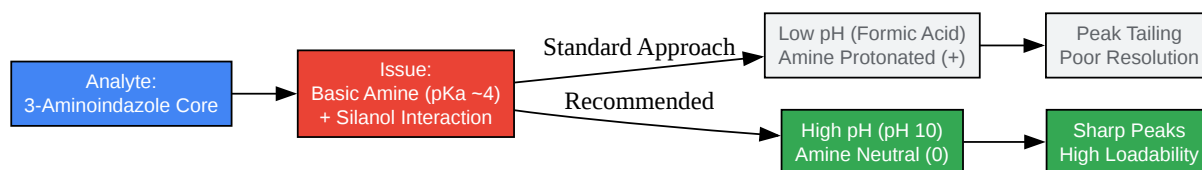


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Caption: Decision matrix for selecting HPLC vs. GC-MS workflows based on analytical requirements.

Workflow 2: HPLC Method Development Logic

This diagram details the causality behind the choice of High pH mobile phases for this specific amino-indazole.



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Caption: Mechanistic rationale for selecting High pH Mobile Phase to suppress amine ionization and improve peak shape.

References

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